Baohuoside I, a flavonoid compound isolated from the genus Epimedium, has garnered attention for its potential therapeutic applications. Recent studies have explored its anti-cancer properties across various types of cancer, including hepatocellular carcinoma, multiple myeloma, pancreatic cancer, non-small cell lung cancer, esophageal carcinoma, cervical and breast cancer, and glioma. These investigations have shed light on the mechanisms by which Baohuoside I exerts its effects, including the induction of apoptosis, inhibition of cell proliferation, migration, and invasion, as well as its impact on angiogenesis and immunosuppressive activities.
Baohuoside I has demonstrated significant potential as an anti-cancer agent in various cancer types. In hepatocellular carcinoma, it not only inhibited cell proliferation, invasion, and migration in vitro but also reduced tumor growth in vivo in a nude mouse transplantation tumor experiment1. In vitro and in vivo studies have shown that Baohuoside I can effectively prevent rat heart allograft rejection, suggesting its potential as an immunosuppressive agent2. Its anti-angiogenic properties in multiple myeloma highlight its potential in targeting cancer-related angiogenesis3. The optimization of Baohuoside I into mixed micelles has improved its solubility and antitumor efficacy against non-small cell lung cancer4. In pancreatic cancer, Baohuoside I has been shown to inhibit cell growth and affect energy metabolism, indicating its potential for the development of novel drugs against this disease5. The compound's ability to induce apoptosis in human non-small cell lung cancer through the mitochondrial pathway suggests its usefulness as a cytotoxic agent6. In esophageal carcinoma, Baohuoside I's inhibition of β-catenin-dependent signaling pathways provides a new avenue for therapy7. Its immunopharmacological properties, including the suppression of neutrophil chemotaxis and lymphocyte transformation, further support its potential as an anti-inflammatory/immunosuppressive agent8. The suppression of CXCR4 expression by Baohuoside I in cervical and breast cancer cells points to its role in the suppression of cancer metastasis9. Lastly, its anti-glioma effects in vivo and in vitro suggest Baohuoside I as a valuable anti-tumor candidate10.
Baohuoside I has been evaluated for its immunosuppressive effects both in vitro and in vivo. It inhibits lymphocyte proliferation and activation, suggesting its potential use in conditions where immunosuppression is desired, such as in organ transplantation and autoimmune diseases [2, 8].
The incorporation of Baohuoside I into mixed micelles has been studied to improve its solubility and bioavailability, which is crucial for its application as an antitumor drug4.
Baohuoside VI can be synthesized through biotransformation processes involving Epimedium Folium flavonoids. A notable method utilizes fungal α-l-rhamnosidase, an enzyme that hydrolyzes the terminal rhamnose of epimedin C. This enzymatic reaction leads to a high conversion rate of approximately 92.3%, facilitating the transformation of epimedin C into icariin and subsequently into Baohuoside VI.
The biotransformation process involves:
For large-scale production, the extraction of flavonoids from Epimedium Folium is followed by enzymatic biotransformation. This process leverages microbial cell factories to convert low-value precursors into high-value products efficiently.
Baohuoside VI has a complex molecular structure characterized as:
The structure features:
Spectroscopic techniques such as UV-Vis, Infrared Spectroscopy, Mass Spectrometry, and Nuclear Magnetic Resonance have been utilized to confirm its molecular structure.
Baohuoside VI participates in various chemical reactions:
The hydrolysis of epimedin C yields icariin and Baohuoside VI as significant products. Oxidation can lead to various derivatives with potential biological activities.
Baohuoside VI exhibits its biological effects through several mechanisms:
The compound interacts with various molecular targets involved in critical cellular processes:
Baohuoside VI modulates several biochemical pathways:
The pharmacokinetics of Baohuoside VI are influenced by its interactions with other substances, such as enhancing the bioavailability of drugs like tofacitinib by altering their pharmacokinetic profiles.
The compound's stability can be affected by factors such as pH and temperature during storage or processing. Its solubility characteristics are critical for formulation in pharmaceutical applications.
Baohuoside VI has several scientific applications:
Baohuoside VI, systematically identified as Epimedin C in modern pharmacopeial standards, is a prenylated flavonol glycoside with the molecular formula C39H50O19 and a molecular weight of 798.82 g/mol [1] [4]. Its structure comprises an icariin core (aglycone: Icaritin) modified with three glycosidic substituents: one glucose and two rhamnose units. Specifically, the glucose moiety is β-1,3-linked to the flavonoid backbone, while the terminal rhamnose residues adopt α-1,2 and α-1,4 configurations [4]. Key spectroscopic identifiers include:
The stereochemistry of its glycosidic bonds was resolved via enzymatic hydrolysis and X-ray crystallography, confirming the D-configuration of glucose and L-configuration of rhamnose sugars [4].
Table 1: Atomic-Level Structural Features of Baohuoside VI
Property | Description |
---|---|
Molecular Formula | C39H50O19 |
Glycosylation Sites | C-3 (glucose), C-7 (rhamnose disaccharide) |
Key 1H-NMR Shifts | δ 6.18 (s, H-6), δ 5.30 (d, J=7.2 Hz, glucose anomeric proton) |
Optical Rotation | [α]D25 = -89.5° (c=0.1, MeOH) |
Crystallinity | Monoclinic crystal system, space group P21 |
Baohuoside VI is predominantly isolated from Epimedium species (E. acuminatum, E. koreanum) using solvent extraction followed by chromatographic separation. The standard protocol involves:
Recent advances employ biphase enzymatic hydrolysis systems using β-glucosidase or dextranase. These selectively cleave glucose residues from precursor compounds like Icariin (C33H40O15) under mild conditions (pH 5.0, 45°C), enhancing Baohuoside VI yields while avoiding acid-induced degradation byproducts [5].
Table 2: Efficiency of Baohuoside VI Isolation Techniques
Method | Purity (%) | Yield (mg/kg plant material) | Key Advantages |
---|---|---|---|
Silica Gel + Sephadex LH-20 | 70–85 | 120–150 | Low-cost, scalable |
Preparative HPLC | ≥95 | 80–100 | High resolution, suitable for standards |
Enzymatic Hydrolysis | 90–93 | 300–400* | Green chemistry, high selectivity |
*Yield reflects conversion efficiency from Icariin.
Baohuoside VI exhibits critical structural and functional distinctions from analogous Epimedium flavonoids:
Structural Differentiation:
Bioactivity Correlations:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4